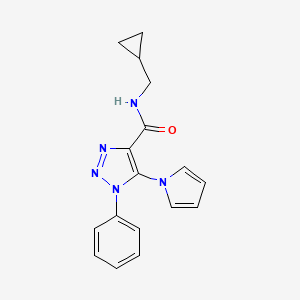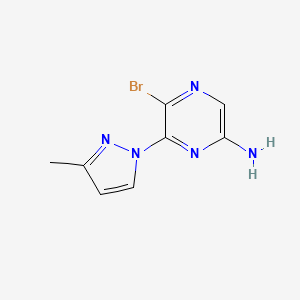
5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is a chemical compound with the molecular formula C8H8BrN5. It has a molecular weight of 254.09 . This compound is a key intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis
The InChI code for 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine is 1S/C8H8BrN5/c1-5-2-3-14(13-5)8-7(9)11-4-6(10)12-8/h2-4H,1H3,(H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
Pyrazole compounds, including 5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Applications De Recherche Scientifique
Synthesis and Derivatives Development
Research involving "5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine" often focuses on synthesizing novel compounds that could have various potential applications, including pharmacological activities. For instance, the synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been explored through reactions involving similar compounds. These synthesized molecules are proposed for future studies to investigate their pharmacological activities, highlighting the compound's role as a precursor in creating potentially active pharmacological agents (Kamal El‐dean et al., 2018).
Antibacterial Activity
Another significant area of research is the exploration of antibacterial properties. Pyrazole amide derivatives synthesized from compounds structurally related to "5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine" have shown potential against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. This suggests that derivatives of the compound could be effective in addressing antibiotic resistance, a major global health challenge (Ahmad et al., 2021).
Chemical Structure and Reactivity
The chemical structure and reactivity of derivatives of "5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine" have been studied extensively. For instance, the structural characterization of polymorphs derived from related compounds provides insights into their molecular structures, which is crucial for understanding their reactivity and potential applications in developing new materials or drugs (Böck et al., 2020).
Nonlinear Optical Properties
Derivatives of "5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine" have been investigated for their nonlinear optical properties. This research area is of interest for the development of materials for optical applications, including telecommunications and information processing. Studies on functionalized thiophene-based pyrazole amides, for example, have explored their structural features and nonlinear optical properties through computational applications, indicating the potential of these compounds in optical technologies (Kanwal et al., 2022).
Propriétés
IUPAC Name |
5-bromo-6-(3-methylpyrazol-1-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c1-5-2-3-14(13-5)8-7(9)11-4-6(10)12-8/h2-4H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVOBXAGFHUSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CN=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-(3-methyl-1H-pyrazol-1-yl)pyrazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987379.png)
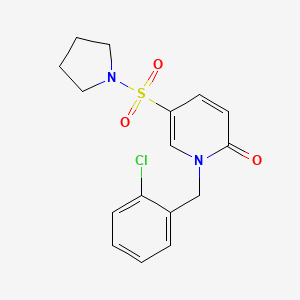
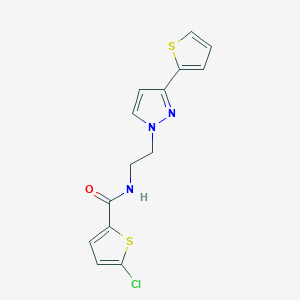
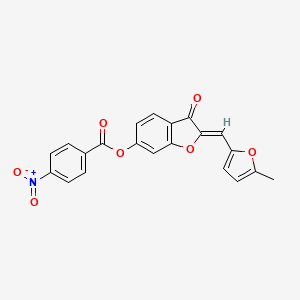
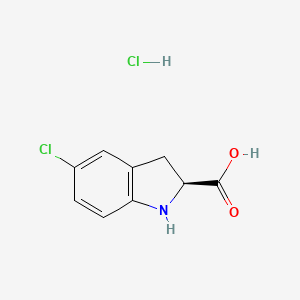
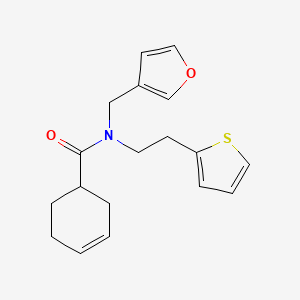

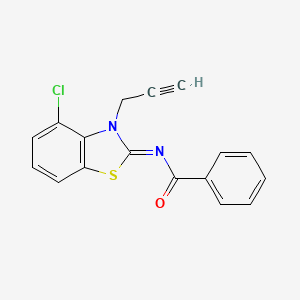
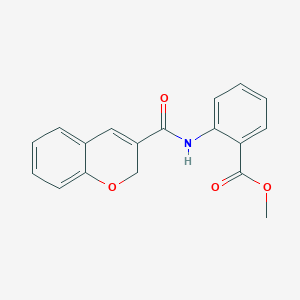
![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2987394.png)
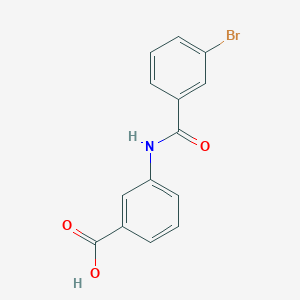
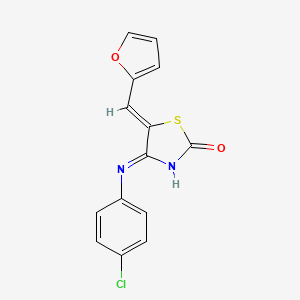
![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)
